5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran

Medicinal Chemistry Cross-Coupling Regioisomerism

5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran (synonym: 5-bromo-8-methoxychromane) is a halogenated chroman building block with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g·mol⁻¹. It belongs to the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold class, widely recognized as a privileged structure in medicinal chemistry for kinase inhibitors, serotonin receptor ligands, and nuclear receptor modulators.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 2170096-72-5
Cat. No. B6302787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran
CAS2170096-72-5
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)CCCO2
InChIInChI=1S/C10H11BrO2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h4-5H,2-3,6H2,1H3
InChIKeyDRNONNPUCFTKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran (CAS 2170096-72-5): Core Identifiers and Procurement Baseline


5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran (synonym: 5-bromo-8-methoxychromane) is a halogenated chroman building block with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g·mol⁻¹ [1]. It belongs to the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold class, widely recognized as a privileged structure in medicinal chemistry for kinase inhibitors, serotonin receptor ligands, and nuclear receptor modulators [2]. The compound features a bromine atom at position 5 and a methoxy group at position 8 on the fused benzene ring. It is primarily supplied as a synthetic intermediate by PharmaBlock Sciences, Inc. and distributed internationally through Fujifilm Wako, with verified purity specifications of 97% (AKSci) and 98% (Leyan) . Important note: at the time of this analysis, no primary research literature reporting quantitative head-to-head biological data for this exact compound was retrievable from PubMed, ChEMBL, or BindingDB; the compound's differentiation therefore rests on structural, physicochemical, and supply-chain evidence rather than published target-activity comparisons.

Why 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran Cannot Be Replaced by Generic Chroman Intermediates


Within the chroman building-block landscape, substitution pattern is the primary driver of downstream molecular properties and synthetic accessibility. The 5-bromo-8-methoxy substitution pattern creates an electronic environment distinct from the 6-bromo-8-methoxy regioisomer (CAS 81258-21-1) and the non-halogenated 8-methoxychroman (CAS 1915-35-1) [1]. At position 5, the bromine is ortho to the dihydropyran ring oxygen and para to the 8-methoxy group, establishing a unique electron-density distribution that governs both reactivity in palladium-catalyzed cross-coupling reactions and the conformational properties of derived products . For procurement decisions, substituting a different regioisomer introduces a structurally distinct aryl bromide whose coupling efficiency, regioselectivity in subsequent transformations, and final target-molecule binding pose differ in ways that cannot be predicted without empirical validation. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its closest available alternatives.

5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Pattern Defines Cross-Coupling Geometry

The target compound bears bromine at position 5 (ortho to the pyran oxygen, para to 8-OCH₃), whereas the closest commercially available regioisomer, 6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran (CAS 81258-21-1), bears bromine at position 6 (meta to the pyran oxygen, ortho to 8-OCH₃) [1]. This positional difference determines the vector of exit from the chroman core in cross-coupling products. In Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, the 5-bromo isomer produces derivatives with substitution at the ortho position relative to the ring oxygen, while the 6-bromo isomer yields meta-substituted products. These two regioisomeric outputs are not interconvertible and present distinct steric and electronic profiles for target binding [2]. Both isomers share identical molecular formula (C₁₀H₁₁BrO₂), molecular weight (243.10 g·mol⁻¹), and computed exact mass (241.99424 Da), making physical separation infeasible once regioisomeric mixtures are generated; procurement of the correct regioisomer at the outset is therefore mandatory [1].

Medicinal Chemistry Cross-Coupling Regioisomerism

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Non-Halogenated Chroman

Relative to the non-halogenated parent scaffold, 8-methoxy-3,4-dihydro-2H-1-benzopyran (CAS 1915-35-1, MW 164.2 g·mol⁻¹), the 5-bromo substitution produces measurable shifts in computed physicochemical descriptors relevant to fragment-based and lead-optimization workflows [1]. The bromine atom increases molecular weight by 78.9 g·mol⁻¹ (164.2 → 243.1 g·mol⁻¹) and contributes approximately +0.8 to +1.0 logP units (estimated from the Hansch π constant for aromatic bromine, π = +0.86). PubChem-computed XLogP3-AA for the target compound is 2.9 versus approximately 2.1 for the non-brominated analog [1]. The topological polar surface area (TPSA) remains unchanged at 18.5 Ų (bromine has zero H-bond donor/acceptor character). The heavy atom count increases from 12 to 13, providing enhanced anomalous X-ray scattering for crystallographic phasing when incorporated into protein-ligand complexes [2]. These differences are fixed and predictable, enabling rational selection of the brominated chroman when increased lipophilicity, higher molecular weight, or crystallographic heavy-atom labeling is required.

Drug Design Physicochemical Profiling ADME Prediction

Synthetic Utility Differentiation: 5-Bromo Enables Pd-Catalyzed Cross-Coupling Absent in Non-Halogenated Analog

The presence of the aryl bromide at position 5 renders the target compound competent for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), a capability entirely absent in the non-halogenated 8-methoxychroman (CAS 1915-35-1) [1]. The 5-bromo substituent is electronically activated by the para-methoxy group (+M effect), which increases electron density at the bromine-bearing carbon and can modulate oxidative addition rates with Pd(0) catalysts relative to non-activated aryl bromides [2]. For medicinal chemistry teams employing parallel library synthesis, this brominated chroman building block serves as a diversification point: a single intermediate can be elaborated into dozens of analogs via parallel Suzuki coupling with diverse boronic acids. The non-halogenated 8-methoxychroman lacks this diversification handle and permits only functionalization via electrophilic aromatic substitution, a less versatile and regioselective process. The 6-bromo regioisomer (CAS 81258-21-1) also supports cross-coupling but installs the new C–C bond at a different spatial position, generating a structurally non-equivalent product series.

Organic Synthesis Cross-Coupling Building Blocks

Supply-Chain Differentiation: Manufacturer-Origin Traceability and Multi-Source Purity Verification

The compound is manufactured by PharmaBlock Sciences, Inc. (Nanjing, China; SZSE: 300725), a publicly traded CDMO specializing in rationally designed privileged building blocks for pharmaceutical R&D [1]. PharmaBlock's building block collection is curated based on frequency of appearance in drug patents and designed for compatibility with fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technologies . The compound is distributed through Fujifilm Wako (Japan, Cat. PBLJ18297) with documented pricing at JPY 78,800/100 mg, JPY 329,400/1 g, and JPY 988,100/5 g . Independent purity verification is available from multiple resellers: AKSci specifies minimum purity 97% (Cat. 5026CP) and Leyan specifies 98% (Cat. 1693675) . In contrast, the 6-bromo regioisomer (CAS 81258-21-1) lacks equivalent multi-source commercial availability with documented purity from established CDMO-origin supply chains, limiting procurement flexibility and quality verification. The PharmaBlock product code PB41918 (also referenced as D96685) provides a unique, traceable identifier linking the compound to its original manufacturer, which is important for regulatory documentation in preclinical development.

Procurement Quality Assurance Supply Chain Integrity

Procurement-Relevant Application Scenarios for 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran


Parallel Library Synthesis via Suzuki-Miyaura Diversification at the Chroman 5-Position

Medicinal chemistry teams synthesizing chroman-based compound libraries for kinase or GPCR target families can employ the 5-bromo substituent as a single diversification point for parallel Suzuki-Miyaura coupling with aryl, heteroaryl, or alkenyl boronic acids [1]. This strategy converts one common intermediate into dozens of analogs differing only at the C-5 position, enabling systematic structure-activity relationship (SAR) exploration. The para-methoxy group provides electronic activation that promotes efficient oxidative addition while maintaining the chroman core's privileged scaffold properties [2]. The non-halogenated 8-methoxychroman cannot support this workflow, and the 6-bromo regioisomer yields a structurally distinct analog series.

Heavy-Atom Derivatization for X-ray Crystallographic Phasing of Protein-Ligand Complexes

When the target compound or its derivatives are co-crystallized with proteins, the 5-bromine atom (atomic number 35) provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing [3]. This enables unambiguous determination of ligand binding pose and orientation without requiring additional heavy-atom soaking experiments. The 5-bromo-8-methoxy substitution pattern is particularly valuable because the bromine is positioned away from the methoxy group, minimizing steric interference with the 8-methoxy moiety's potential H-bond interactions in the binding pocket [1].

Regiochemically Defined Intermediate for CNS-Targeted Chroman Derivatives

Chroman-based 5-HT₁A receptor ligands with methoxy substitution at the 8-position have demonstrated CNS activity, with enantiomeric potency differences exceeding 10-fold in receptor binding and behavioral assays [4]. The 5-bromo-8-methoxy chroman scaffold positions the synthetic handle for further elaboration at the 5-position while retaining the 8-methoxy group critical for target engagement. This contrasts with 6-bromo or 7-bromo regioisomers, which would orient subsequent substituents into different regions of the receptor binding pocket. Procurement of the 5-bromo isomer ensures that the diversification vector aligns with structure-based design hypotheses for 5-HT receptor modulation [4].

Fragment-Based Drug Discovery (FBDD) with Integrated Crystallographic Feedback

In fragment-based screening cascades, the 5-bromo-8-methoxy chroman serves as a fragment-sized (MW 243.10 Da, 13 heavy atoms) starting point that complies with the 'rule of three' (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][5]. Its XLogP3 of 2.9 and TPSA of 18.5 Ų place it within the favorable fragment chemical space. The bromine atom provides both a synthetic vector for fragment growing/merging and a crystallographic marker for soak-based or co-crystallization structural determination. PharmaBlock's FBDD platform specifically features this building block as part of its rationally designed fragment collection, supporting integrated fragment screening-to-lead optimization workflows [2].

Quote Request

Request a Quote for 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.